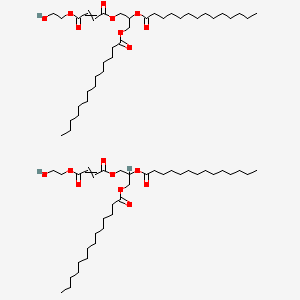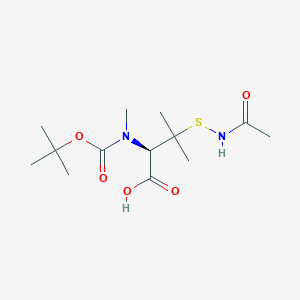
(R)-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid is a complex organic compound with a unique structure that includes an acetamidothio group, a tert-butoxycarbonyl group, and a methylamino group
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include specific catalysts and reagents to facilitate the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. The use of flow microreactor systems can be advantageous in industrial production due to their efficiency and scalability . Additionally, the choice of reagents and catalysts can be optimized to reduce costs and improve yields.
化学反応の分析
Types of Reactions: ®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of different functional groups in the compound allows for a wide range of reactivity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed: The major products formed from the reactions of ®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups with new ones.
科学的研究の応用
®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid has a wide range of applications in scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on biological systems. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials or as a reagent in various chemical processes.
作用機序
The mechanism of action of ®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid involves its interactions with specific molecular targets and pathways. The acetamidothio group, tert-butoxycarbonyl group, and methylamino group each contribute to the compound’s overall reactivity and ability to interact with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
類似化合物との比較
Similar Compounds: Similar compounds to ®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid include other molecules with acetamidothio, tert-butoxycarbonyl, and methylamino groups. Examples include tert-butyl esters and other amino acid derivatives .
Uniqueness: The uniqueness of ®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid lies in its specific combination of functional groups and its potential applications in various fields. The presence of the acetamidothio group, in particular, may confer unique reactivity and interactions compared to other similar compounds.
特性
分子式 |
C13H24N2O5S |
|---|---|
分子量 |
320.41 g/mol |
IUPAC名 |
(2R)-3-acetamidosulfanyl-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
InChI |
InChI=1S/C13H24N2O5S/c1-8(16)14-21-13(5,6)9(10(17)18)15(7)11(19)20-12(2,3)4/h9H,1-7H3,(H,14,16)(H,17,18)/t9-/m1/s1 |
InChIキー |
WEPNIRGLDPHOEJ-SECBINFHSA-N |
異性体SMILES |
CC(=O)NSC(C)(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
正規SMILES |
CC(=O)NSC(C)(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-Hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B15285108.png)
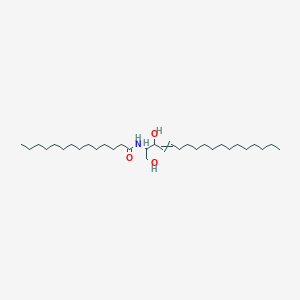
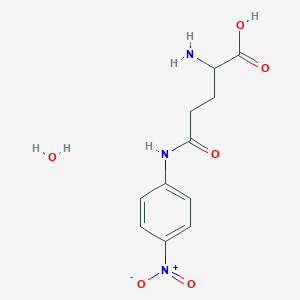

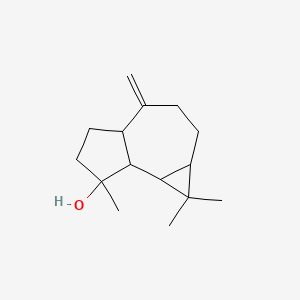
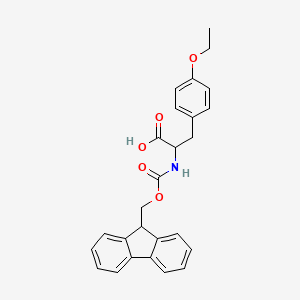
![4-[4-[[2-(4-chlorophenyl)phenyl]-hydroxymethyl]piperidin-1-yl]-N-[4-[[4-[2-hydroxyethyl(methyl)amino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B15285142.png)
![2-[[1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid](/img/structure/B15285147.png)
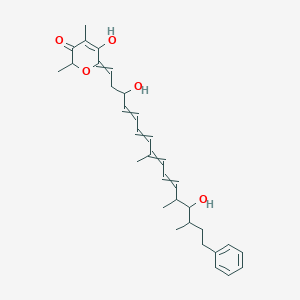
![3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15285184.png)
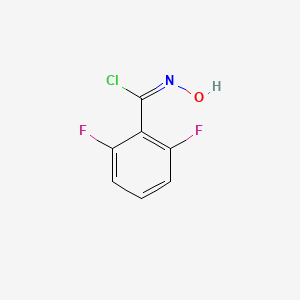
![2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine](/img/structure/B15285197.png)
![(6S,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(Z)-N'-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15285203.png)
